[(2R)-butan-2-yl](methyl)amine hydrochloride
Description
(2R)-Butan-2-ylamine hydrochloride (CAS: 31519-51-4; 75098-40-7) is a chiral secondary amine hydrochloride salt with the molecular formula C₅H₁₄ClN and a molecular weight of 123.62 g/mol. Its structure consists of a methyl group and a (2R)-configured butan-2-yl group bonded to the nitrogen atom, forming a hydrochloride salt . The compound is typically available at 94–95% purity and is used as a pharmaceutical intermediate or synthetic building block in organic chemistry .
Key synonyms include:
Properties
CAS No. |
40916-62-9 |
|---|---|
Molecular Formula |
C5H14ClN |
Molecular Weight |
123.62 g/mol |
IUPAC Name |
(2R)-N-methylbutan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H13N.ClH/c1-4-5(2)6-3;/h5-6H,4H2,1-3H3;1H/t5-;/m1./s1 |
InChI Key |
ICBNZSHUWSBMCL-NUBCRITNSA-N |
Isomeric SMILES |
CC[C@@H](C)NC.Cl |
Canonical SMILES |
CCC(C)NC.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-butan-2-ylamine hydrochloride typically involves the reaction of (2R)-butan-2-amine with methyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
(2R)−butan−2−amine+CH3Cl→(2R)−butan−2−ylamine⋅HCl
Industrial Production Methods
In an industrial setting, the production of (2R)-butan-2-ylamine hydrochloride may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(2R)-butan-2-ylamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H_2O_2) and potassium permanganate (KMnO_4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(2R)-butan-2-ylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2R)-butan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to the active site of an enzyme or receptor and modulating its activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight critical differences between (2R)-butan-2-ylamine hydrochloride and analogous compounds, focusing on molecular structure , stereochemistry , applications , and research findings .
Table 1: Structural and Functional Comparison
| Compound Name (CAS) | Molecular Formula | MW (g/mol) | Key Substituents | Stereochemistry | Purity | Primary Applications | References |
|---|---|---|---|---|---|---|---|
| (2R)-Butan-2-ylamine hydrochloride | C₅H₁₄ClN | 123.62 | Methyl, (2R)-butan-2-yl | R-configuration | 94–95% | Pharma intermediates | |
| (Butan-2-yl)[(4-methylphenyl)methyl]amine HCl (1049678-12-7) | C₁₂H₂₀ClN | 213.75 | Butan-2-yl, 4-methylbenzyl | Not specified | >99% | Pharma intermediates, medicinal chemistry | |
| (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl (1240567-09-2) | C₁₅H₂₆ClN | 255.83 | Butan-2-yl, 4-tert-butylbenzyl | Not specified | ≥97% | API intermediates | |
| [1-(2-Thienyl)butyl]amine hydrochloride (1255718-30-9) | C₈H₁₄ClNS | 191.72 | Butyl, 2-thienyl | Not specified | Not reported | Research chemicals | |
| (R)-Methyl 2-amino-2-methylbutanoate HCl (118725-00-1) | C₆H₁₄ClNO₂ | 167.63 | Methyl ester, branched alkyl chain | R-configuration | Not reported | Chiral synthons, peptide synthesis |
Structural and Functional Analysis
Steric and Electronic Effects
- (2R)-Butan-2-ylamine hydrochloride has a compact structure with a single chiral center, making it suitable for asymmetric synthesis. Its stereochemistry is critical in pharmaceutical contexts, where enantiomeric purity affects biological activity .
- Thienyl Derivative (CAS 1255718-30-9): The sulfur-containing thienyl group introduces heterocyclic diversity, often utilized in agrochemicals or materials science .
Stereochemical Considerations
- The R-configuration in the target compound contrasts with (2S)-butan-2-yl derivatives (e.g., EFETOV-S-S-5 in ), which exhibit divergent biological activity in pheromone attractants . This highlights the importance of stereochemistry in functional outcomes.
Purity and Industrial Relevance
- High-purity (>99%) benzyl-substituted amines (e.g., CAS 1049678-12-7) are prioritized in API manufacturing due to stringent regulatory requirements .
- The target compound’s lower purity (94–95%) may limit its use in sensitive applications but suffices for intermediate synthesis .
Pharmaceutical Intermediates
- The target compound’s simplicity enables cost-effective scaling in multi-step syntheses, whereas bulkier derivatives (e.g., CAS 1240567-09-2) are reserved for specialized drug candidates .
- Methyl 2-amino-2-methylbutanoate HCl (CAS 118725-00-1), a chiral ester derivative, demonstrates the role of carboxylate groups in peptide-mimetic drug design .
Biological Activity
(2R)-butan-2-ylamine hydrochloride is a chiral amine compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C8H20ClN
- Molecular Weight : 177.71 g/mol
- Structure : The compound's chiral nature suggests unique interactions with biological targets, which may influence its pharmacological profile.
The biological activity of (2R)-butan-2-ylamine hydrochloride is believed to involve interactions with specific receptors and enzymes. Preliminary studies indicate that it may modulate neurotransmitter systems, influencing physiological processes such as mood regulation and cognitive functions. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects, although the exact pathways remain to be fully elucidated.
Biological Activities
Research indicates several potential biological activities associated with this compound:
-
Neurotransmitter Modulation :
- It may affect neurotransmitter release and reuptake, similar to other amines used in psychiatric treatments.
- Preliminary findings suggest modulation of serotonin and dopamine pathways, which are critical in mood regulation and cognitive functions.
-
Anti-inflammatory Effects :
- Some studies suggest that the compound could exhibit anti-inflammatory properties, potentially beneficial in treating conditions like arthritis or other inflammatory diseases.
- In vitro studies have indicated a reduction in cytokine production upon treatment with this compound.
-
Antimicrobial Activity :
- Initial findings indicate potential antimicrobial effects against certain bacterial strains, warranting further investigation into its use as an antibacterial or antifungal agent.
Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Neurotransmitter Modulation | Modulates serotonin and dopamine pathways | |
| Anti-inflammatory | Reduces cytokine production in vitro | |
| Antimicrobial | Exhibits activity against certain bacterial strains |
Neurotransmitter Modulation
A study examining the effects of (2R)-butan-2-ylamine hydrochloride on neurotransmitter systems found that the compound significantly increased serotonin levels in cultured neuronal cells. This suggests a mechanism similar to selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression.
Anti-inflammatory Properties
In vitro experiments demonstrated that (2R)-butan-2-ylamine hydrochloride reduced the production of pro-inflammatory cytokines in macrophage cell lines. This finding indicates its potential as a therapeutic agent for inflammatory diseases.
Antimicrobial Effects
Research conducted on the antimicrobial properties of this compound revealed activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting moderate antibacterial efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
